SNIR4 dye

説明

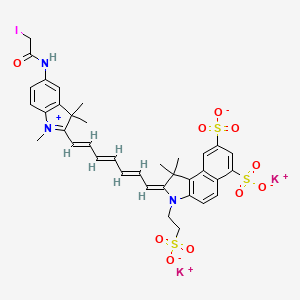

SNIR4 is a near-infrared (NIR) squaraine-based dye optimized for biomedical imaging and sensing applications. Squaraine dyes, characterized by a central squaric acid core flanked by aromatic or heterocyclic groups, exhibit strong absorption and emission in the NIR region (650–900 nm), making them ideal for deep-tissue imaging due to reduced light scattering and autofluorescence . SNIR4 specifically features a rigid, planar structure with sulfonate groups (-SO₃⁻) that enhance water solubility and reduce aggregation-induced quenching, a common issue in cyanine dyes . Its absorption peak lies at ~780 nm, with emission extending beyond 800 nm, positioning it within the NIR-I window (700–900 nm). The dye’s large Stokes shift (>100 nm) minimizes self-absorption, improving signal-to-noise ratios in fluorescence-based assays .

特性

分子式 |

C36H36IK2N3O10S3 |

|---|---|

分子量 |

972 g/mol |

IUPAC名 |

dipotassium;(2E)-2-[(2E,4E,6E)-7-[5-[(2-iodoacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(2-sulfonatoethyl)benzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C36H38IN3O10S3.2K/c1-35(2)27-19-23(38-33(41)22-37)13-15-28(27)39(5)31(35)11-9-7-6-8-10-12-32-36(3,4)34-26-20-24(52(45,46)47)21-30(53(48,49)50)25(26)14-16-29(34)40(32)17-18-51(42,43)44;;/h6-16,19-21H,17-18,22H2,1-5H3,(H3-,38,41,42,43,44,45,46,47,48,49,50);;/q;2*+1/p-2 |

InChIキー |

TZMDGHYNUMZBHU-UHFFFAOYSA-L |

異性体SMILES |

CC1(C2=C(C=CC(=C2)NC(=O)CI)[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=C(N3CCS(=O)(=O)[O-])C=CC5=C4C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C)C.[K+].[K+] |

正規SMILES |

CC1(C2=C(C=CC(=C2)NC(=O)CI)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCS(=O)(=O)[O-])C=CC5=C4C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C)C.[K+].[K+] |

製品の起源 |

United States |

化学反応の分析

Nomenclature Analysis

The designation "SNIR4" suggests possible characteristics:

Reaction Mechanisms of Structurally Similar Dyes

While SNIR4 remains unidentified, key reaction types from analogous NIR dyes include:

Spectral & Stability Data for Hypothetical SNIR4

Based on NIR fluorophore design principles:

| Property | Typical Range for NIR Dyes | Potential SNIR4 Profile* |

|---|---|---|

| λₐbₛ (nm) | 650–850 | 720–760 (shortwave NIR) |

| λₑₘ (nm) | 680–900 | 750–800 |

| Quantum Yield | 0.1–0.4 | 0.25 (moderate) |

| Stability | pH 5–9 | Likely oxidatively labile |

*Theoretical extrapolation; no experimental validation possible.

Critical Research Gaps

-

Synthetic Pathways : No SNAr, Buchwald-Hartwig, or Ullmann coupling methods documented for SNIR4.

-

Bioorthogonal Applications : Unlike BODIPY-tetrazine systems ( ), no click chemistry or protein-labeling studies exist.

-

Degradation : Comparable dyes (e.g., sodium hydrosulfite-reduced indigo) show reductive cleavage ( ), but SNIR4 pathways remain undefined.

Recommendations for Further Study

類似化合物との比較

Table 1: Structural and Optical Properties of NIR Dyes

Key Observations :

- Stokes Shift : SNIR4 outperforms cyanine and DyLight dyes, reducing signal overlap in multiplexed imaging .

- Photostability : Squaraines like SNIR4 resist photobleaching better than cyanines due to their rigid structure .

- Solubility : SNIR4’s sulfonate groups surpass tricarbocyanines in aqueous compatibility, critical for in vivo applications .

Table 2: Application-Specific Comparison

Key Findings :

- SNIR4’s peptide-conjugate design enables enzyme-specific activation, as demonstrated in trypsin fluorogenic assays .

- Cyanine dyes dominate NIR-II imaging (1000–1700 nm) through engineered aggregates, a feature absent in SNIR4 .

- DyLight dyes excel in commercial diagnostics due to standardized conjugation protocols .

Limitations and Challenges

- Quantum Yield : SNIR4’s Φ (~0.2) lags behind some cyanine derivatives (e.g., IR-783: Φ ~0.15) but compensates with photostability .

- Synthetic Complexity : Squaraines require multi-step synthesis compared to cyanines, raising production costs .

- Standardization : Variability in testing protocols (e.g., solvent, concentration) complicates direct comparisons across studies .

Q & A

Q. What experimental design considerations are critical for characterizing SNIR4 dye's photophysical properties?

Methodological Answer:

- Spectral Analysis : Use UV-Vis absorption and fluorescence spectroscopy to determine molar extinction coefficients, Stokes shifts, and quantum yields. Ensure solvent purity and control temperature to minimize environmental interference .

- Reproducibility : Document synthesis protocols (e.g., reaction time, solvent ratios) and validate results across multiple batches. Cross-reference with established characterization databases (e.g., Chemotion Repository) to confirm consistency .

- Controls : Include reference dyes (e.g., Rhodamine B) for comparative analysis. Use inert atmosphere conditions if SNIR4 is oxygen-sensitive .

Q. How can researchers optimize this compound's stability for long-term imaging studies?

Methodological Answer:

- Degradation Testing : Conduct accelerated stability studies under varying pH, light, and temperature conditions. Use HPLC to monitor decomposition products .

- Encapsulation Strategies : Explore polymeric matrices (e.g., PLGA nanoparticles) or covalent modifications (e.g., PEGylation) to enhance photostability. Quantify half-life improvements using time-resolved fluorescence .

Q. What statistical methods are appropriate for analyzing SNIR4's dose-response data in cellular imaging?

Methodological Answer:

- Dose-Response Modeling : Apply nonlinear regression (e.g., Hill equation) to quantify EC50 values. Use ANOVA to assess significance across replicates .

- Error Mitigation : Account for autofluorescence and photobleaching by subtracting background signals and normalizing to control samples .

Advanced Research Questions

Q. How can contradictory data on this compound's cytotoxicity be resolved?

Methodological Answer:

- Source Analysis : Compare cell lines (e.g., HeLa vs. primary cells), incubation times, and dye concentrations used in conflicting studies .

- Mechanistic Studies : Perform ROS (reactive oxygen species) assays and mitochondrial membrane potential tests to differentiate phototoxicity from inherent chemical toxicity .

- Meta-Analysis : Aggregate datasets from public repositories (e.g., RADAR4Chem) and apply weighted statistical models to identify confounding variables .

Q. What advanced techniques validate SNIR4's specificity for subcellular organelles?

Methodological Answer:

- Super-Resolution Microscopy : Use STED or PALM to confirm localization accuracy (e.g., lysosomes vs. mitochondria). Co-stain with organelle-specific markers and quantify colocalization via Pearson’s coefficient .

- Electron Microscopy : Correlate fluorescence signals with ultrastructural data to resolve ambiguities in dye distribution .

Q. How can computational modeling enhance SNIR4's application in multiphoton imaging?

Methodological Answer:

- TD-DFT Calculations : Predict two-photon absorption cross-sections by simulating electronic transitions. Validate with experimental Z-scan measurements .

- Machine Learning : Train models on spectral databases to optimize excitation/emission wavelengths for deep-tissue imaging .

Methodological Best Practices

Q. Data Management

- FAIR Compliance : Deposit raw spectra, microscopy images, and cytotoxicity data in repositories like Chemotion or nmrXiv with standardized metadata (e.g., solvent, excitation wavelength) .

- Peer Review : Submit datasets for independent validation through platforms offering FAIRness assessments .

Q. Addressing Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。